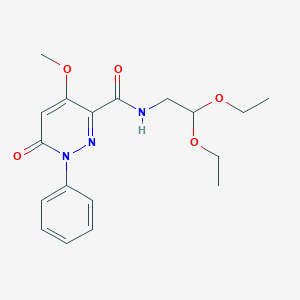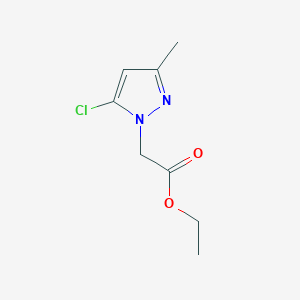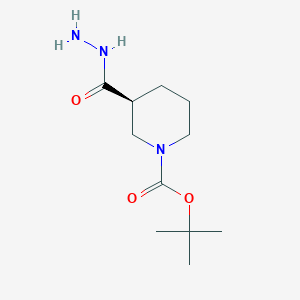![molecular formula C8H8ClF2N3O B2441526 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide CAS No. 2411267-44-0](/img/structure/B2441526.png)
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an acetamide moiety. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide typically involves the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The resulting intermediate is then reacted with acetamide to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed:
- Substituted pyrimidine derivatives
- Oxidized or reduced forms of the compound
- Coupled products with various organic groups
Applications De Recherche Scientifique
2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Agrochemicals: The compound is explored for its fungicidal activity and is used in the development of new pesticides.
Biological Research: It serves as a tool compound in studying the biological pathways and mechanisms involving pyrimidine derivatives.
Industrial Chemistry: The compound is used in the synthesis of advanced materials and intermediates for various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The difluoromethyl group enhances its binding affinity and stability, making it a potent compound for various biological activities .
Comparaison Avec Des Composés Similaires
2-Chloro-4-(trifluoromethyl)pyrimidine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with different substituents.
Uniqueness: 2-Chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Propriétés
IUPAC Name |
2-chloro-N-[[4-(difluoromethyl)pyrimidin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3O/c9-3-7(15)13-4-6-12-2-1-5(14-6)8(10)11/h1-2,8H,3-4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIIRADEDCFFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)F)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B2441451.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B2441455.png)
![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)
![4-cyclobutyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2441466.png)
